Cas no 1289038-09-0 (6-Nitro-4-(trifluoromethyl)nicotinaldehyde)

6-Nitro-4-(trifluoromethyl)nicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Nitro-4-(trifluoromethyl)nicotinaldehyde
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- Inchi: 1S/C7H3F3N2O3/c8-7(9,10)5-1-6(12(14)15)11-2-4(5)3-13/h1-3H
- InChI Key: OPNMICBNLKWLFR-UHFFFAOYSA-N
- SMILES: FC(C1=CC([N+](=O)[O-])=NC=C1C=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- XLogP3: 1.4
- Topological Polar Surface Area: 75.8
6-Nitro-4-(trifluoromethyl)nicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029005252-250mg |
6-Nitro-4-(trifluoromethyl)nicotinaldehyde |
1289038-09-0 | 95% | 250mg |
1,048.60 USD | 2021-06-08 | |
Alichem | A029005252-1g |
6-Nitro-4-(trifluoromethyl)nicotinaldehyde |
1289038-09-0 | 95% | 1g |
2,895.00 USD | 2021-06-08 | |
Alichem | A029005252-500mg |
6-Nitro-4-(trifluoromethyl)nicotinaldehyde |
1289038-09-0 | 95% | 500mg |
1,701.85 USD | 2021-06-08 |
6-Nitro-4-(trifluoromethyl)nicotinaldehyde Related Literature
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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5. Back matter
Additional information on 6-Nitro-4-(trifluoromethyl)nicotinaldehyde
6-Nitro-4-(trifluoromethyl)nicotinaldehyde: A Comprehensive Overview
6-Nitro-4-(trifluoromethyl)nicotinaldehyde, identified by the CAS number 1289038-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nitro group at the 6-position and a trifluoromethyl group at the 4-position of the nicotinaldehyde framework. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for research and potential applications.
The nicotinaldehyde backbone of 6-Nitro-4-(trifluoromethyl)nicotinaldehyde serves as a versatile platform for chemical modifications. The introduction of the nitro group at the 6-position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the trifluoromethyl group at the 4-position adds both electron-withdrawing and steric effects, further modulating the compound's properties. These structural features make 6-Nitro-4-(trifluoromethyl)nicotinaldehyde a promising candidate for various applications, including drug design, agrochemical development, and material science.
Recent studies have highlighted the potential of 6-Nitro-4-(trifluoromethyl)nicotinaldehyde in pharmacological research. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. The nitro group's ability to participate in redox reactions has been leveraged to develop novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmacological applications, 6-Nitro-4-(trifluoromethyl)nicotinaldehyde has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for solar cells and flexible electronics. The trifluoromethyl group's electron-withdrawing nature enhances the molecule's ability to act as an electron acceptor, a critical property for such applications.
The synthesis of 6-Nitro-4-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. A common approach includes the nitration of a suitable precursor followed by fluorination to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The physical properties of 6-Nitro-4-(trifluoromethyl)nicotinaldehyde, such as its melting point, boiling point, and solubility, are critical factors influencing its application potential. Experimental data indicate that the compound exhibits moderate solubility in common organic solvents, which facilitates its use in various chemical processes. Its thermal stability is another key attribute, allowing it to withstand conditions required for high-throughput screening in drug discovery.
In conclusion, 6-Nitro-4-(trifluoromethyl)nicotinaldehyde, with its unique structural features and diverse functional groups, represents a valuable molecule with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in contemporary chemical science.
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